N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride
Description
The compound N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a benzothiazole-pyrazole hybrid with a dimethylaminopropyl side chain. Key features include:
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS.ClH/c1-12-13(19)6-7-15-16(12)20-18(26-15)24(10-5-9-22(2)3)17(25)14-8-11-23(4)21-14;/h6-8,11H,5,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBSCGMKXPRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCCN(C)C)C(=O)C3=NN(C=C3)C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzothiazole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling of the Benzothiazole and Pyrazole Rings: The benzothiazole and pyrazole rings are coupled using a suitable coupling reagent, such as carbodiimide, under mild conditions.
Introduction of the Dimethylamino Propyl Group: The dimethylamino propyl group is introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
Safety and Environmental Considerations: Ensuring safe handling of reagents and minimizing environmental impact through waste management and recycling.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound are in the field of pharmacology, where it exhibits various bioactivities:
1. Anticancer Activity
- Mechanism : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promising results against MET amplification in xenograft models.
- Case Study : In a study, the compound demonstrated an IC50 value of 110 nmol/L against MET-amplified xenograft tumors, indicating its potential as a therapeutic agent in oncology .
2. Antimicrobial Properties
- Mechanism : The compound's structure allows it to interact with bacterial cell membranes and inhibit essential cellular functions.
- Case Study : A series of derivatives were synthesized and tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For example, derivatives exhibited MIC values ranging from 0.5 μg/mL to 4 μg/mL against resistant strains like MRSA .
Applications in Material Science
Beyond pharmacological uses, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride has potential applications in material science:
1. Corrosion Inhibitors
- The compound has been explored as a corrosion inhibitor in metal protection due to its ability to form stable complexes with metal ions.
2. Supramolecular Chemistry
- Its unique structural features allow it to participate in supramolecular interactions, which can be harnessed for developing new materials with specific properties.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
and describe pyrazole carboxamides with varying aryl substituents. Key differences and implications:
Key Findings :
- The benzothiazole group in the target compound likely confers superior binding affinity compared to phenyl or chlorophenyl groups in 3a–3b due to enhanced hydrophobic interactions .
- The dimethylaminopropyl chain may offset solubility limitations caused by benzothiazole, unlike 3b, where chlorine increases polarity without compensatory solubility enhancers .
Thiazole/Benzothiazole Derivatives
includes N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide hydrochloride (CAS 1052542-79-6), a structural analog with a thiazole core:
Key Findings :
PDE Inhibitors ()
Key Findings :
- The pyrazolo-pyrimidinone in Chlorodenafil is a hallmark of PDE5 inhibitors, whereas the target’s benzothiazole-pyrazole scaffold may target alternative PDE isoforms or kinases .
- The dimethylaminopropyl group in the target compound likely improves aqueous solubility compared to Chlorodenafil’s non-polar structure .
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1217004-99-3
- Molecular Formula : C₁₈H₃₃ClN₄O₂S
- Molecular Weight : 396.01 g/mol
Pharmacological Effects
The compound exhibits a range of biological activities, primarily due to the presence of the pyrazole moiety, which is known for its diverse pharmacological properties:
- Anti-inflammatory Activity : Pyrazole derivatives have been widely studied for their anti-inflammatory effects. Compounds similar to the target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .
- Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antimicrobial activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity .
- Anticancer Potential : Preliminary studies suggest that compounds containing a pyrazole ring may inhibit cancer cell proliferation. For instance, modifications to the pyrazole structure have led to compounds with promising anticancer activity against different cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Interaction with Receptors : Some studies suggest that pyrazole compounds may interact with specific receptors (e.g., TRPV1) involved in pain and inflammation pathways .
Study 1: Anti-inflammatory Effects
In a study evaluating various pyrazole derivatives for their anti-inflammatory properties, the compound exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to established anti-inflammatory drugs like dexamethasone. The results indicated an up to 85% reduction in cytokine levels at optimal doses .
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The target compound showed notable activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential utility in treating bacterial infections .
Study 3: Anticancer Activity
In vitro tests conducted on various cancer cell lines revealed that the compound inhibited cell proliferation significantly, with IC50 values indicating effective cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
